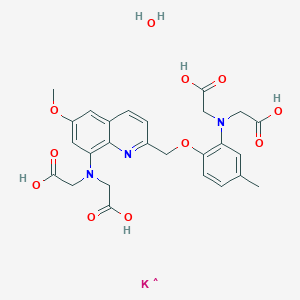

QUIN 2 POTASSIUM HYDRATE

Vue d'ensemble

Description

Quin 2 Potassium Hydrate, also known as Quin-2, is a calcium-specific chelator and indicator . Upon binding calcium, there is a shift in the UV spectrum and an enhancement of fluorescence . It has been used in studies investigating cytoplasmic free Ca 2+ concentrations in cells .

Synthesis Analysis

While specific synthesis methods for Quin 2 Potassium Hydrate were not found, a review on synthetic investigation for quinoline, a related compound, discusses various green synthetic methods .Molecular Structure Analysis

The molecular formula of Quin 2 Potassium Hydrate is C26H26K3N3O11 . Its molecular weight is 673.8 g/mol . The structure includes a quinoline nucleus, which is a weak tertiary base that can react with acids to produce salts .Physical And Chemical Properties Analysis

Quin 2 Potassium Hydrate has a molecular weight of 673.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14 . It has a rotatable bond count of 11 . Its exact mass is 673.0478531 g/mol .Applications De Recherche Scientifique

1. Calcium Measurement in Muscle Fibers

- QUIN 2 has been utilized for measuring free Ca2+ changes in isolated striated muscle fibers. The research found that QUIN 2 fluorescence peaks upon excitation, which corresponds to changes in Ca2+ concentration. This application is significant in understanding muscle physiology and contraction mechanisms (Harvey et al., 1985).

2. Monitoring Calcium Transients in Smooth Muscle Cells

- In another study, QUIN 2 was used to monitor Ca2+ levels in smooth muscle cells. This application is crucial for understanding the role of calcium in muscle cell contraction and relaxation processes, particularly in the context of cardiovascular and respiratory systems (Williams & Fay, 1986).

3. Investigating Cytosolic Calcium in Hepatocytes

- The use of QUIN 2 in hepatocytes to study changes in cytosolic free Ca2+ following stimulation has provided insights into liver cell function and the role of calcium in hepatic processes (Charest et al., 1983).

4. Role in Neurological Research

- QUIN 2's application extends to the field of neurology, where it has been used to investigate the neuroprotective effects of polyphenols against quinolinic acid-induced excitotoxicity in neurons. This is particularly relevant for research into neurodegenerative diseases and brain injuries (Braidy et al., 2010).

5. Assessment of Calcium in Neutrophils

- The compound has been instrumental in assessing the role of cytosolic-free calcium in the function of human neutrophils, contributing to our understanding of immune responses and inflammation (Lew et al., 1984).

6. Cardiac Muscle Cell Research

- QUIN 2 has also been used to measure cytosolic free calcium concentration in isolated rat ventricular myocytes, providing insights into cardiac physiology and the mechanisms of heart diseases (Sheu et al., 1984).

7. Studying Adrenal Gland Cells

- Research involving bovine adrenal glomerulosa cells used QUIN 2 to correlate cytosolic free Ca2+ with aldosterone production, highlighting its importance in endocrinology and the study of hormonal regulations (Capponi et al., 1984).

Propriétés

InChI |

InChI=1S/C26H27N3O10.K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEUHPOVDSFCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29KN3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585262 | |

| Record name | PUBCHEM_16219920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16219920 | |

CAS RN |

149022-19-5 | |

| Record name | Glycine, N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-5-methylphenyl]-N-(carboxymethyl)-, potassium salt, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PUBCHEM_16219920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

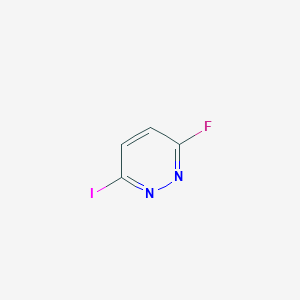

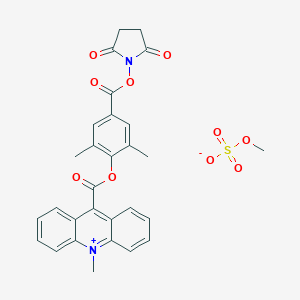

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

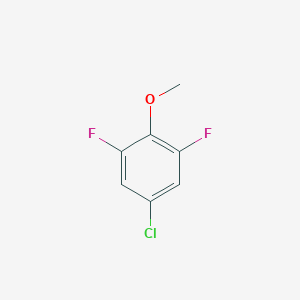

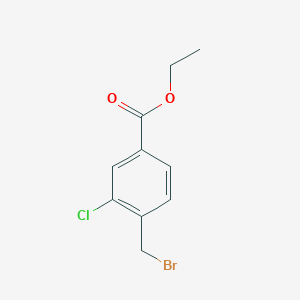

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)

![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)